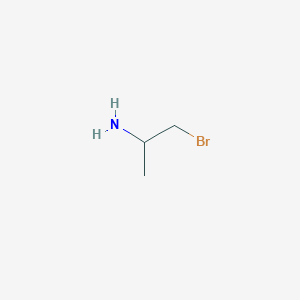

1-Bromopropan-2-amine

Description

Significance of Amine Functionalities in Advanced Molecular Structures

Amines, organic compounds characterized by a basic nitrogen atom with a lone pair of electrons, are fundamental building blocks in the realm of chemistry and biology. chemistrytalk.org Their unique structure allows them to participate in a wide array of chemical reactions and biological processes, making them indispensable in the synthesis of complex molecules. whamine.comijrpr.com The amine functional group is one of the most common found in drug molecules, largely due to its basicity. auburn.edu This property allows for the formation of salts, which can enhance water solubility for administration purposes. auburn.eduoit.edu Furthermore, the protonated amino group provides a cationic center that is often crucial for binding to biological targets like enzymes and receptors. auburn.edu

The versatility of amines is further highlighted by their ability to form hydrogen bonds, ionic interactions, and covalent bonds, all of which are critical for the interactions between a drug and its target. whamine.com This has led to their incorporation into a vast number of pharmaceuticals, including antibiotics, antidepressants, local anesthetics, and antihistamines. whamine.comijrpr.com In fact, it is estimated that approximately 40% of all drugs contain an amine group. chemistrytalk.org Beyond medicinal chemistry, amines are integral components in the creation of polymers, dyes, cosmetics, and detergents. chemistrytalk.orgijrpr.com

The chemical reactivity of amines, particularly their nucleophilicity, makes them valuable in organic synthesis for constructing complex molecular architectures found in natural products and agrochemicals. ijrpr.com They can be classified as primary, secondary, or tertiary based on the number of carbon-containing substituents attached to the nitrogen atom. auburn.edu This classification influences their physical and chemical properties, such as boiling point, solubility, and reactivity. chemistrytalk.org

General Principles Governing Reactivity of α-Haloamines

α-Haloamines are a class of organic compounds that feature a halogen atom (fluorine, chlorine, bromine, or iodine) attached to the carbon atom adjacent (the α-carbon) to the nitrogen of an amine. This structural motif imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The reactivity of α-haloamines is primarily governed by the electronic interplay between the electron-withdrawing halogen atom and the nucleophilic amine group.

The presence of the halogen atom makes the α-carbon electrophilic and susceptible to nucleophilic attack. This allows for a variety of substitution reactions where the halogen acts as a leaving group. The nitrogen atom, with its lone pair of electrons, can also participate in intramolecular reactions, leading to the formation of cyclic structures such as aziridines. wikipedia.org

The nature of the halogen atom influences the reactivity, with the lability of the carbon-halogen bond generally increasing down the group (I > Br > Cl > F). N-haloamines, a related class of compounds where the halogen is directly attached to the nitrogen atom, are known to be mild and selective oxidizing agents. researchgate.net Their reactivity stems from the polarized N-X bond, which can act as a source of halonium cations (X+). researchgate.net

The reactions of α-haloamides, which share the α-halo structural feature, have been extensively studied. These compounds can undergo C-N, C-O, and C-S bond-forming reactions, as well as C-C cross-coupling reactions. nih.gov The α-carbon can act as an electrophilic center, or under certain conditions, can be converted into a nucleophilic center or a radical species. nih.gov This versatility highlights the rich chemistry associated with the α-halo functional group.

Specific Research Focus on 1-Bromopropan-2-amine and its Congeners

This compound is a primary amine with a bromine atom at the α-position. This specific α-bromoamine serves as a key building block in various synthetic applications. Its structure presents two reactive sites: the nucleophilic amine group and the electrophilic carbon bearing the bromine atom. This dual reactivity allows for its use in the synthesis of a variety of more complex molecules.

Research involving this compound often focuses on its use as a precursor in nucleophilic substitution reactions. For instance, it can react with other nucleophiles to displace the bromide ion and form new carbon-heteroatom or carbon-carbon bonds. evitachem.com One documented example is its reaction with pyrrolidine (B122466) to synthesize 1-(1-Pyrrolidinyl)-2-propanamine. chemicalbook.com

The hydrobromide salt of this compound is a common and stable form of this compound. nih.govcymitquimica.com This salt is a white crystalline solid and is more soluble in water than its free base form due to its ionic character. cymitquimica.com The presence of the bromine atom imparts significant reactivity, making it a useful intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.com

Congeners of this compound, such as other α-haloamines and related derivatives, are also of significant interest in chemical research. For example, tert-butyl (1-bromopropan-2-yl)carbamate is a derivative where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy allows for selective reactions at other parts of the molecule without affecting the amine functionality. The study of these and other related compounds contributes to a deeper understanding of the reactivity and potential applications of α-haloamines in organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₈BrN | nih.gov |

| Molecular Weight | 138.01 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 72696-68-5 | nih.gov |

| Canonical SMILES | CC(CBr)N | nih.gov |

| InChI Key | IIAAPVKJGZWWGF-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 0.5 | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

Physicochemical Properties of this compound Hydrobromide

| Property | Value | Source |

| Molecular Formula | C₃H₉Br₂N | nih.gov |

| Molecular Weight | 218.92 g/mol | nih.gov |

| IUPAC Name | This compound;hydrobromide | nih.gov |

| CAS Number | 2403-31-8 | nih.gov |

| Melting Point | 112-114 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromopropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN/c1-3(5)2-4/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAAPVKJGZWWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies of 1 Bromopropan 2 Amine Reactivity

Mechanistic Elucidation of Nucleophilic Alkylation Reactions

Nucleophilic alkylation reactions involving amines and alkyl halides, such as 1-bromopropan-2-amine, are a direct method for forming higher-order amines. nih.gov These reactions typically proceed through a nucleophilic aliphatic substitution mechanism. wikipedia.org Specifically, the reaction of a primary amine with a primary alkyl bromide, like the reaction between this compound and another alkyl bromide, is presumed to occur via an SN2 mechanism. libretexts.orglibretexts.orgmsu.edu In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single concerted step. ucalgary.cayoutube.com

However, the direct alkylation of primary or secondary amines is often complicated by a lack of selectivity. msu.edu The product of the initial alkylation, a secondary amine, is also a nucleophile and can compete with the starting amine for the alkylating agent. libretexts.orgmsu.edu This competition frequently leads to the formation of a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, a phenomenon known as multiple alkylations or polyalkylation. libretexts.orgucalgary.camnstate.edulibretexts.org

A critical aspect influencing the kinetics and selectivity of amine alkylation is the role of proton transfer equilibria. nih.govresearchgate.net The reaction between an amine and an alkyl bromide produces a hydrobromide salt as a byproduct. libretexts.orgmsu.edu This acid protonates the nitrogen atom of any amine present in the mixture, converting it into its non-nucleophilic ammonium conjugate acid. libretexts.orglibretexts.org

Studies investigating the reactivity of primary and secondary amines with bromopropane have shown that the initial product is an ion pair, consisting of the protonated secondary amine and the bromide ion. nih.govresearchgate.net This newly formed ammonium ion can then participate in a proton transfer equilibrium with the reactant primary amine. nih.govresearchgate.net This equilibrium, where a proton is shuttled between the more substituted product amine and the less substituted reactant amine, can slow the rate of the initial alkylation. nih.govresearchgate.net The position of this equilibrium is dependent on the relative basicities of the involved amines. If a 1:1 ratio of amine to alkyl halide is used, up to 50% of the initial amine can be sequestered as an ammonium salt, rendering it unreactive. libretexts.orgmsu.edu To mitigate this, reactions are often conducted with a twofold excess of the starting amine or in the presence of an alternative base to neutralize the acid produced. libretexts.orgmsu.eduucalgary.ca

Table 1: Proton Transfer Equilibrium in Amine Alkylation

| Reactants | Products of Alkylation | Proton Transfer Equilibrium |

|---|

This table illustrates the equilibrium established after the initial SN2 reaction, where the protonated product amine can transfer a proton to the reactant amine.

The poor selectivity commonly observed in amine alkylations stems from the fact that the product amine can also act as a nucleophile, often leading to multiple alkylations. nih.govwikipedia.orgucalgary.ca Computational and kinetic studies have revealed that both proton transfer equilibria and the similar reactivity of primary and secondary amines contribute to this reduced selectivity. nih.gov Several factors can be controlled to influence the reaction's outcome.

Stoichiometry : The ratio of reactants is a primary determinant of selectivity. A large excess of the initial amine or ammonia (B1221849) favors monoalkylation by increasing the probability that the alkyl halide will react with the intended amine rather than the alkylated product. libretexts.orgmsu.edu Conversely, using an excess of the alkylating agent promotes the formation of polyalkylated products. mnstate.edu

Steric Hindrance : Increased steric bulk on either the amine or the alkyl halide can suppress further alkylation. researchgate.net For instance, secondary halides react more slowly than primary halides. researchgate.net

Base : The choice of base is crucial. While excess starting amine can serve as the base, other non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (Hünig's base) can be used to neutralize the generated acid without competing in the alkylation reaction. libretexts.orgmsu.edu

Solvent : The reaction medium can impact both the rate and selectivity. Solvents like dimethylformamide (DMF) and acetonitrile (B52724) are commonly used. researchgate.netfishersci.co.uk The polarity of the solvent can influence the reaction mechanism; strong polar solvents favor SN1 pathways, whereas weak polar solvents are more favorable for SN2 reactions. cbseacademic.nic.in

Table 2: Factors Affecting Selectivity in the Alkylation of this compound

| Factor | Condition Favoring Monoalkylation | Condition Favoring Polyalkylation | Rationale |

|---|---|---|---|

| Stoichiometry | Large excess of this compound | Excess of alkylating agent | Increases the statistical likelihood of the alkylating agent encountering the primary amine. libretexts.orgmsu.edu |

| Steric Hindrance | Use of a sterically bulky alkylating agent | Use of a small, unhindered alkylating agent | Hinders the approach of the already substituted, bulkier secondary amine product for a second alkylation. researchgate.net |

| Base | Use of a non-nucleophilic, hindered base | Use of excess primary amine (can still lead to mixtures) | The base neutralizes the acid byproduct without consuming the alkylating agent. libretexts.orgmsu.edu |

| Solvent Polarity | Weaker polarity | Stronger polarity (may introduce SN1 character) | SN2 reactions, which are typical for primary halides, are often favored in less polar solvents. cbseacademic.nic.in |

The alkylation of this compound, as an SN2 reaction, proceeds through a well-defined transition state rather than a discrete intermediate. tutorchase.compearson.com

Transition State : In this single-step mechanism, the nucleophilic amine attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. pearson.com The transition state is a high-energy species where the C-Br bond is partially broken, and the C-N bond is partially formed. tutorchase.com The carbon atom at the center of the reaction is transiently pentacoordinate.

Table 3: Key Species in the Mono-Alkylation of this compound

| Species Type | Description | Key Structural Features |

|---|---|---|

| Reactant | This compound | Primary amine (nucleophile) with a C-Br bond. |

| Transition State | SN2 Transition State | Pentacoordinate carbon, partial C-N bond formation, partial C-Br bond cleavage. tutorchase.compearson.com |

| Intermediate | Secondary Ammonium Bromide | Product of the SN2 step before deprotonation; carries a positive charge on the nitrogen. nih.govucalgary.caresearchgate.net |

| Product | Secondary Amine | Neutral product formed after deprotonation of the ammonium intermediate. ucalgary.ca |

Computational Chemistry Applications in Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. Techniques like Density Functional Theory (DFT) and microkinetic analysis have been applied to understand the reactivity of systems analogous to this compound.

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules, allowing for the determination of geometries, energies, and other properties. nih.gov For amine alkylation reactions, DFT has been employed to map out the entire free energy profile. nih.govresearchgate.net

Researchers have used a composite approach, for instance, employing the CPCM/X3LYP/ma-def2-SVP method for geometry optimization and the more accurate ωB97X-D3/ma-def2-TZVPP level of theory for electronic energy, to obtain detailed energy profiles for the reaction of amines with 1-bromopropane (B46711) and 2-bromopropane (B125204) in solution. nih.gov Such calculations provide the relative energies of reactants, transition states, intermediates, and products. This energy landscape is crucial for understanding reaction barriers (activation energies) and the thermodynamic stability of different species, which in turn explains the reaction kinetics and equilibria. nih.gov

Table 4: Representative Calculated Relative Free Energies (ΔG) for an Amine Alkylation System

| Species | Description | Illustrative ΔG (kcal/mol) |

|---|---|---|

| Reactants | Primary Amine + 1-Bromopropane | 0.0 |

| Transition State 1 (TS1) | SN2 transition state for the first alkylation | +22.5 |

| Intermediate 1 | Secondary Ammonium Bromide Ion Pair | -10.0 |

| Transition State 2 (TS2) | Transition state for proton transfer | -5.0 |

| Intermediate 2 | Secondary Amine + Primary Ammonium Bromide | -8.5 |

| Transition State 3 (TS3) | SN2 transition state for the second alkylation | +23.0 |

Note: This table presents illustrative data based on the type of information generated from DFT calculations as described in the literature. nih.govresearchgate.net The values are hypothetical and serve to demonstrate the concept of a reaction energy profile.

This approach has been specifically applied to the reaction system of primary and secondary amines with bromopropanes to explain the low selectivity. nih.govresearchgate.net By building a model that includes the forward and reverse rates of all relevant steps—the first alkylation, the second alkylation, and the proton transfer equilibria—a detailed simulation of species concentration versus time can be generated. nih.gov The analysis confirms that the combination of proton transfer equilibria and the comparable reactivities of the primary and secondary amines leads to the observed product mixtures and reduced selectivity for the monoalkylated product. nih.gov Programs such as Kintecus are used to perform these detailed microkinetic simulations. nih.gov

Theoretical Probing of Steric and Electronic Effects on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its molecular structure. The molecule possesses a primary amine group at the C2 position and a bromine atom at the C1 position, creating a distinct electronic environment that influences its reaction pathways.

Electronic Effects: The bromine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect (-I effect) on the adjacent carbon atoms. This effect propagates through the carbon chain, decreasing the electron density on the nitrogen atom of the amine group. Consequently, the basicity and nucleophilicity of the amine are reduced compared to a simple alkyl amine like propan-2-amine. Computational studies on similar halogenated compounds have shown that the presence of a halogen can significantly alter the charge distribution and orbital energies, which are key determinants of reactivity. For instance, the lone pair of electrons on the nitrogen is less available for donation to an electrophile or for abstracting a proton.

Steric Effects: Steric hindrance in this compound arises from the spatial arrangement of the atoms. The amine group is situated on a secondary carbon, flanked by a methyl group and a bromomethyl group. While the methyl group is relatively small, the bromomethyl group is bulkier. This steric crowding around the nitrogen atom can impede the approach of large or sterically demanding reactants. In nucleophilic substitution reactions where the amine acts as the nucleophile, the rate of reaction may be slower compared to less hindered primary amines. Theoretical models, such as the Activation Strain Model (ASM), have been employed to separate steric and electronic contributions in reaction barriers. mdpi.com For a molecule like this compound, such analysis would likely show that while electronic deactivation is significant, steric factors also contribute to the activation energy, particularly in reactions involving bulky transition states. mdpi.com

The combination of these effects dictates the molecule's preferred reaction pathways. For example, in competitive reactions, an attacking reagent might preferentially interact with the less sterically hindered C1 position, leading to substitution of the bromine atom, or the reaction kinetics at the amine group will be modulated by its attenuated nucleophilicity and local steric environment.

Reactivity in Specific Chemical Transformations

The unique bifunctional nature of this compound allows it to participate in a variety of specific chemical transformations, serving as a versatile building block in organic synthesis.

Participation as an Intermediate in Catalytic Cycles (e.g., Cyclic Carbonate Formation)

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a prominent example of CO2 utilization and an area where this compound could theoretically act as a catalyst or intermediate. dntb.gov.ua The established mechanism for this transformation often involves a catalyst system comprising a Lewis acid and a nucleophile. researchgate.net

In a typical catalytic cycle, a nucleophile, such as a halide ion, initiates the ring-opening of an epoxide. The resulting alkoxide then attacks a molecule of carbon dioxide. Subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the nucleophile. Given its structure, this compound could participate in this cycle in several ways:

Source of Nucleophile: The bromide atom in this compound can act as the nucleophile to ring-open the epoxide.

Co-catalyst: The amine group can function as a Lewis base, potentially activating the epoxide or CO2, or acting as a proton shuttle to facilitate the reaction.

The general catalytic cycle is depicted below:

| Step | Description |

| 1. Epoxide Activation | A Lewis acid (e.g., a metal complex) coordinates to the epoxide, making it more susceptible to nucleophilic attack. |

| 2. Nucleophilic Attack | A nucleophile (e.g., Br⁻ from an ammonium salt) attacks a carbon atom of the epoxide, opening the ring to form a haloalkoxide intermediate. nih.gov |

| 3. CO2 Insertion | The resulting alkoxide attacks a molecule of CO2, forming a carbonate species. |

| 4. Cyclization | The molecule undergoes an intramolecular cyclization to form the five-membered cyclic carbonate ring, regenerating the nucleophilic catalyst. |

While direct studies employing this compound in this specific role are not widely documented, the principles of catalysis in cyclic carbonate synthesis suggest its potential utility. nih.govnih.govmdpi.com

Role in Carbon Dioxide Valorization and Carbamate (B1207046) Synthesis

The reaction of primary amines with carbon dioxide to form carbamates is a well-established and reversible process, central to many CO2 capture and valorization technologies. nih.govresearchgate.net this compound, as a primary amine, readily participates in this reaction. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO2. This initially forms a zwitterionic carbamic acid intermediate, which is then deprotonated by a second molecule of the amine to yield an ammonium carbamate salt.

Computational and experimental studies have shown that this reaction can be influenced by factors such as the basicity of the amine, the solvent, and the presence of other bases. rsc.orgnih.gov For this compound, the electron-withdrawing effect of the bromine atom would slightly decrease the nucleophilicity of the amine, potentially affecting the equilibrium and rate of carbamate formation. The synthesis of carbamates from CO2 and amines often proceeds under mild conditions and can be a key step in producing more valuable chemicals. nih.govresearchgate.net

| Parameter | Influence on Carbamate Synthesis |

| Amine Structure | Primary and secondary amines react readily with CO2. Steric hindrance can affect the rate of reaction. nih.gov |

| Base | The presence of a non-nucleophilic base can drive the reaction forward by deprotonating the carbamic acid intermediate. nih.gov |

| Solvent | The choice of solvent can influence the stability of the intermediates and the overall reaction equilibrium. |

| Temperature & Pressure | The reaction is typically favored at lower temperatures and can be influenced by the partial pressure of CO2. |

Reactions with Unsymmetrical Substrates and Regioselectivity

When this compound reacts with an unsymmetrical substrate, the question of regioselectivity arises. The molecule offers two primary reactive sites: the nucleophilic amine group and the carbon atom bearing the bromine, which is an electrophilic site for substitution reactions.

For example, in a reaction with an unsymmetrical electrophile, such as an epoxide or an α,β-unsaturated carbonyl compound, the amine group is expected to act as the nucleophile. The regioselectivity of the attack would be governed by both steric and electronic factors of the substrate. durgapurgovtcollege.ac.inucalgary.ca

Conversely, if this compound is treated with a nucleophile, a substitution reaction could occur at the C1 position, displacing the bromide. The presence of the adjacent amine group could potentially influence this reaction through anchimeric assistance, although this is less common for groups at the β-position.

The outcome of such reactions is highly dependent on the reaction conditions. For instance, under basic conditions, the amine's nucleophilicity would be enhanced, favoring reactions at that site. Under conditions that favor SN2 reactions, a strong nucleophile could displace the bromide.

| Reactant Type | Potential Reaction Site on this compound | Expected Major Product | Rationale |

| Strong Nucleophile (e.g., CN⁻) | C1 (Carbon with Bromine) | 3-Amino-2-cyanopropane | SN2 substitution at the primary halide center. |

| Electrophile (e.g., Acyl Chloride) | N (Amine) | N-(1-bromopropan-2-yl)acetamide | Acylation of the primary amine. |

| Unsymmetrical Epoxide | N (Amine) | Amino alcohol | Nucleophilic ring-opening of the epoxide by the amine, with regioselectivity dictated by the epoxide's substituents. khanacademy.org |

Deaminative Functionalization Strategies

Amines are abundant but their direct conversion to other functional groups has traditionally been challenging. nih.gov Recent advances in synthetic methodology have introduced powerful deaminative functionalization strategies that can be applied to primary aliphatic amines like this compound. nih.gov These methods often proceed through the formation of a carbon-centered radical, which can then be trapped by a variety of reagents. organic-chemistry.org

One prominent strategy involves the use of an anomeric amide reagent to convert the amine into a radical precursor. nih.gov This allows for the direct replacement of the amino group with a range of other functionalities, including halides, thioethers, and phosphates. nih.gov

The general mechanism involves:

Activation of the amine.

Generation of a carbon-centered radical at the position of the former amino group.

Trapping of the radical by a suitable reagent.

For this compound, this would generate a radical at the C2 position. This strategy offers a powerful tool for diversifying the molecular structure, allowing for the late-stage functionalization of complex molecules. organic-chemistry.org

| Deaminative Reaction | Reagent/Conditions | Functional Group Introduced |

| Bromination | Anomeric amide, CBr₄ | -Br nih.gov |

| Chlorination | Anomeric amide, CCl₄ | -Cl nih.gov |

| Thiolation | Anomeric amide, Disulfide | -SR organic-chemistry.org |

| Phosphonylation | Anomeric amide, Phosphite reagent | -P(O)(OR)₂ organic-chemistry.org |

These modern synthetic methods significantly expand the chemical toolbox for manipulating amine-containing compounds, providing efficient pathways for functional group interconversion. wpmucdn.comresearchgate.net

Spectroscopic and Structural Characterization of 1 Bromopropan 2 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 1-Bromopropan-2-amine (C₃H₈BrN) relies on the combined interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and 2D NMR studies provide a complete picture of its atomic connectivity.

Proton (¹H) NMR Studies

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the hydrogen atoms result in a predictable pattern of signals. The structure, CH₃-CH(NH₂)-CH₂Br, contains four unique proton environments: the methyl group (-CH₃), the methine proton (-CH), the methylene (B1212753) protons (-CH₂), and the amine protons (-NH₂).

Methyl Protons (C3-H): These three protons are expected to appear as a doublet in the upfield region of the spectrum, due to coupling with the adjacent single methine proton (n+1 rule, 1+1=2).

Methine Proton (C2-H): This single proton is coupled to three methyl protons and two methylene protons. This would theoretically result in a complex multiplet. Its chemical shift is influenced by both the adjacent amine and the bromine on the neighboring carbon.

Methylene Protons (C1-H): These two protons are adjacent to the electronegative bromine atom, causing them to be deshielded and appear downfield. They are coupled to the methine proton, resulting in a doublet.

Amine Protons (-NH₂): These protons often appear as a broad singlet and their chemical shift can vary. They can be identified by their disappearance from the spectrum upon adding D₂O to the sample, due to proton exchange. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| -CH₃ | ~1.1-1.3 | Doublet (d) | 3H |

| -CH(NH₂) | ~3.0-3.4 | Multiplet (m) | 1H |

| -CH₂Br | ~3.3-3.6 | Doublet of doublets (dd) or multiplet (m) | 2H |

| -NH₂ | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | 2H |

Carbon (¹³C) NMR Applications

The ¹³C NMR spectrum for this compound is expected to show three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups.

Methyl Carbon (C3): This carbon is in a typical alkane environment and is expected to appear at the highest field (lowest ppm value).

Methine Carbon (C2): This carbon is directly attached to the nitrogen atom of the amine group, which causes a significant downfield shift.

Methylene Carbon (C1): This carbon is bonded to the highly electronegative bromine atom, resulting in a downfield shift. The influence of bromine typically shifts a carbon signal to the 30-45 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (-CH₃) | ~20-25 |

| C2 (-CH(NH₂)) | ~50-55 |

| C1 (-CH₂Br) | ~35-45 |

Two-Dimensional (2D) NMR Investigations (e.g., HMQC, HMBC)

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal for the methyl group to the ¹³C signal of C3, the methine proton signal to the C2 signal, and the methylene proton signals to the C1 signal. This confirms the direct one-bond C-H connections. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgcolumbia.edu This is instrumental in piecing together the molecular skeleton. For example, the protons of the methyl group (C3-H) would show a correlation to the methine carbon (C2), and the methine proton (C2-H) would show correlations to both the methyl carbon (C3) and the methylene carbon (C1). These correlations would definitively establish the propan-2-amine backbone and the position of the bromo-substituted methylene group.

Mass Spectrometry (MS) for Molecular Confirmation (e.g., GC-MS, HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine. nih.gov

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks of nearly equal intensity, one for [M]⁺ and one for [M+2]⁺. Given the molecular formula C₃H₈BrN, these peaks are expected at m/z 137 (for C₃H₈⁷⁹BrN) and m/z 139 (for C₃H₈⁸¹BrN). The presence of an odd number of nitrogen atoms results in a molecular ion with an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

Fragmentation Pattern: The molecular ions are unstable and break apart into smaller, charged fragments. A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Alpha-cleavage: Cleavage of the C1-C2 bond would result in the loss of a •CH₂Br radical, leading to a fragment at m/z 44 ([CH₃CHN H₂]⁺). This is often a major peak in the spectrum of 2-aminopropane derivatives.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 58 ([C₃H₈N]⁺).

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 137/139 | [C₃H₈BrN]⁺ | Molecular ion peaks (M⁺, M+2⁺), showing 1:1 bromine isotope pattern |

| 58 | [C₃H₈N]⁺ | Loss of •Br radical |

| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage, loss of •CH₂Br radical |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound, which is a primary amine, would display several characteristic absorption bands. nih.gov

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A medium to strong absorption is expected between 1580-1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group.

C-H Stretching: Strong absorptions between 2850-2960 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-N Stretching: The stretching of the C-N bond in aliphatic amines appears as a weak to medium band in the 1020-1250 cm⁻¹ region.

C-Br Stretching: A band corresponding to the C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 550-750 cm⁻¹. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850-2960 | C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) |

| 1580-1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1020-1250 | C-N Stretch | Aliphatic Amine |

| 550-750 | C-Br Stretch | Bromoalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For a molecule like this compound, which lacks extensive chromophores such as conjugated π-systems, the electronic absorptions are expected to occur in the far-ultraviolet region, typically below 250 nm. The primary electronic transitions arise from the lone pair electrons on the nitrogen and bromine atoms, as well as the electrons in the carbon-bromine sigma bond.

The amine group features a non-bonding pair of electrons (n) on the nitrogen atom. This allows for an n → σ* transition, where an electron is excited from the non-bonding orbital to an anti-bonding sigma orbital. For simple primary aliphatic amines, this transition results in a weak absorption band typically found in the range of 200-220 nm. libretexts.orgaip.org Similarly, the bromine atom possesses non-bonding electrons that can undergo n → σ* transitions, contributing to absorption in the UV region. The carbon-bromine bond itself gives rise to a σ → σ* transition at higher energies (shorter wavelengths). The combination of these transitions dictates the UV-Vis absorption profile of this compound. It is important to note that aliphatic amines are often considered non-absorbing in conventional UV-Vis spectroscopy because their absorption maxima are below the typical cutoff of many solvents and instruments. researchgate.netnih.gov

The table below presents typical UV absorption data for related simple aliphatic amines and bromoalkanes to provide context for the expected absorption range of this compound.

| Compound | Functional Group | λmax (nm) | Transition Type |

| Methylamine | Primary Amine | ~215 | n → σ |

| Ethylamine | Primary Amine | ~210 | n → σ |

| Bromomethane | Bromoalkane | 204 | n → σ |

| Bromoethane | Bromoalkane | 208 | n → σ |

This table contains representative data for analogous compounds to illustrate the expected spectroscopic behavior.

X-ray Crystallographic Analysis of Crystalline Forms and Derivatives

Determination of Absolute Configuration and Molecular Conformation

This compound contains a chiral center at the second carbon atom (C2), which is bonded to four different groups: a methyl group (-CH₃), a bromomethyl group (-CH₂Br), an amino group (-NH₂), and a hydrogen atom. Consequently, it exists as a pair of enantiomers, (R)-1-bromopropan-2-amine and (S)-1-bromopropan-2-amine.

X-ray diffraction analysis of a single crystal grown from an enantiomerically pure sample is the most reliable method for determining its absolute configuration. purechemistry.org By analyzing the anomalous dispersion of X-rays by the atoms, particularly the heavier bromine atom, the absolute spatial arrangement of the atoms can be determined, allowing for an unambiguous assignment of the R or S configuration. mdpi.com

| Parameter | Typical Value (Å) |

| C-C Bond Length | 1.54 |

| C-N Bond Length | 1.47 |

| C-Br Bond Length | 1.94 |

| C-H Bond Length | 1.09 |

| N-H Bond Length | 1.01 |

This table presents standard bond lengths to illustrate the type of data obtained from crystallographic analysis.

Elucidation of Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in a crystal, known as the crystal packing, is directed by a network of non-covalent intermolecular interactions. nih.govwikipedia.orgfiveable.me For this compound, the primary amine and the bromo-substituent are key functional groups that would dictate the supramolecular assembly.

The most significant interactions would be hydrogen bonds originating from the amine group, which can act as a hydrogen bond donor. These N-H groups can form strong hydrogen bonds with electronegative atoms in neighboring molecules. The most likely acceptors would be the nitrogen atom of another amine group (N-H···N) or the bromine atom (N-H···Br), leading to the formation of chains, sheets, or more complex three-dimensional networks.

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H | N | A strong, directional interaction forming chains or dimers. |

| Hydrogen Bond | N-H | Br | A weaker hydrogen bond contributing to the 3D network. |

| Halogen Bond | C-Br | N | A directional interaction involving the bromine's σ-hole. |

| Halogen-Halogen Interaction | C-Br | Br | Weaker interactions that help stabilize the crystal lattice. |

This table summarizes the potential key intermolecular interactions governing the supramolecular assembly of this compound.

Applications and Derivatization Strategies in Advanced Organic Synthesis

1-Bromopropan-2-amine as a Versatile Synthetic Precursor

This compound serves as a valuable precursor in the synthesis of a variety of organic molecules. Its bifunctional nature allows for sequential or tandem reactions to introduce complexity and build diverse molecular scaffolds.

The primary amine group in this compound can act as a nucleophile, while the carbon-bromine bond provides a site for electrophilic attack. This duality is exploited in the construction of higher-order aliphatic amine scaffolds, such as substituted diamines and polyamines. A common strategy involves the nucleophilic substitution reaction of this compound with another amine. For instance, the reaction with a primary amine can yield a secondary diamine, which can be a key intermediate in the synthesis of more complex polyamines.

One illustrative example is the reaction of this compound with ethylenediamine. In this reaction, the primary amine groups of ethylenediamine can act as nucleophiles, attacking the electrophilic carbon of this compound. This can lead to the formation of N-(1-bromopropan-2-yl)ethane-1,2-diamine, which can further react to form more complex polyamine structures. The reaction conditions can be controlled to favor mono- or di-substitution on the ethylenediamine, leading to a variety of higher-order amine scaffolds.

Table 1: Synthesis of a Higher-Order Aliphatic Amine Scaffold

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Ethylenediamine | N-(1-bromopropan-2-yl)ethane-1,2-diamine | Precursor for polyamine synthesis |

This strategy allows for the modular construction of complex aliphatic amines with defined spacing and substitution patterns, which are important motifs in various areas of chemistry, including materials science and medicinal chemistry.

This compound is a key building block in the synthesis of a variety of bioactive molecules and pharmaceutical intermediates. Its structural motif is found in a number of drugs, particularly in the class of beta-adrenergic blocking agents (beta-blockers).

For example, the synthesis of the non-selective beta-blocker pindolol involves a 1-(indol-4-yloxy)-3-(isopropylamino)propan-2-ol backbone. The propan-2-amine moiety is a key structural feature, and precursors like this compound can be utilized in its synthesis. The general synthetic strategy for many beta-blockers involves the reaction of an aryloxy species with an epoxide, followed by the introduction of the amine side chain. Chiral versions of this compound are particularly valuable for the enantioselective synthesis of these drugs, as the pharmacological activity often resides in a single enantiomer nih.govwikipedia.orgmdpi.com.

The versatility of this compound also extends to the synthesis of compounds with potential antiviral and antibacterial activity. The introduction of the aminopropane side chain can significantly influence the biological activity of a molecule. For instance, substituted 1,3-bis(aryloxy)propan-2-amines have shown promising antibacterial activity against Gram-positive bacteria jiangnan.edu.cn.

Table 2: Examples of Bioactive Molecules and Intermediates Synthesized Using this compound Derivatives

| Compound Class | Example | Therapeutic Area |

| Beta-Blockers | Pindolol | Hypertension, Angina |

| Beta-Blockers | Propranolol | Hypertension, Anxiety |

| Antibacterial Agents | Substituted 1,3-bis(aryloxy)propan-2-amines | Infectious Diseases |

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its separation and detection characteristics. Due to its polarity and potential for interaction with chromatographic columns, this compound is often derivatized prior to analysis, particularly for gas chromatography (GC).

The primary amine group of this compound can be readily derivatized to form less polar and more volatile compounds, which are more amenable to GC analysis. A common derivatization strategy is acylation, for example, with trifluoroacetic anhydride (TFAA). The resulting N-(1-bromopropan-2-yl)-2,2,2-trifluoroacetamide is significantly more volatile and exhibits improved chromatographic behavior, leading to sharper peaks and better resolution.

Furthermore, chiral derivatizing agents can be used to separate the enantiomers of this compound on a chiral GC column. For instance, derivatization with N-(trifluoroacetyl)prolyl chloride allows for the formation of diastereomers that can be separated, enabling the determination of the enantiomeric purity of the original amine nih.gov. This is crucial in the synthesis of chiral drugs where only one enantiomer is active.

Table 3: Derivatization of this compound for Enhanced GC Analysis

| Derivatizing Agent | Derivative | Purpose |

| Trifluoroacetic anhydride (TFAA) | N-(1-bromopropan-2-yl)-2,2,2-trifluoroacetamide | Increased volatility and improved peak shape |

| N-(trifluoroacetyl)prolyl chloride | Diastereomeric N-(trifluoroacetyl)prolyl amides | Enantiomeric separation on a chiral column |

This enhancement of chromatographic detection is vital for quality control in industrial processes where this compound is used as a starting material or intermediate.

Derivatization for Analytical Methodologies and Industrial Applications

Exploitation of Chiral this compound in Asymmetric Transformations

The presence of a chiral center at the C2 position of this compound makes its enantiomerically pure forms, (R)- and (S)-1-bromopropan-2-amine, valuable building blocks in asymmetric synthesis. These chiral synthons allow for the stereocontrolled introduction of the aminopropyl moiety into target molecules.

Chiral amines are ubiquitous in pharmaceuticals and natural products, and their enantioselective synthesis is a major focus of modern organic chemistry nih.govwikipedia.org. Enantiomerically pure this compound can be used as a chiral precursor to synthesize a variety of other chiral amines.

A prominent application is in the synthesis of enantiomerically pure beta-blockers. For example, the pharmacologically active (S)-enantiomer of propranolol can be synthesized from a chiral precursor that introduces the (S)-configured aminopropanol side chain. While various synthetic routes exist, the use of a chiral C3 synthon derived from (S)-1-bromopropan-2-amine or a related chiral starting material is a common strategy. The nucleophilic substitution of the bromide by an aryloxide, followed by reaction of the amine, allows for the stereospecific construction of the target molecule wikipedia.org.

The use of chiral this compound as a chiral auxiliary is another important application. In this approach, the chiral amine is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary is cleaved and can often be recovered wikipedia.orgresearchgate.net. This strategy provides an efficient way to introduce chirality into a molecule without the need for a chiral catalyst.

Table 4: Applications of Chiral this compound in Asymmetric Synthesis

| Chiral Precursor | Reaction Type | Product Class | Example |

| (S)-1-Bromopropan-2-amine | Nucleophilic substitution | Chiral beta-blockers | (S)-Propranolol |

| (R)-1-Bromopropan-2-amine | Chiral auxiliary | Chiral amines | Asymmetric alkylation products |

The availability of both enantiomers of this compound allows for the synthesis of either enantiomer of the target molecule, providing access to a wide range of stereochemically defined compounds for pharmaceutical and other applications.

Applications in Stereoselective Organocatalysis and Material Science

While this compound is primarily recognized as a chemical intermediate, its intrinsic properties—chirality and bifunctionality—offer significant potential for the development of advanced materials and catalysts. The presence of a stereogenic center at the C-2 position, combined with a reactive primary amine and a readily displaceable bromine atom, makes it a versatile chiral building block. These features allow for its strategic incorporation into complex molecular architectures for specialized applications in stereoselective organocatalysis and material science.

Applications in Stereoselective Organocatalysis

The field of asymmetric organocatalysis relies heavily on the use of small, chiral organic molecules to catalyze enantioselective transformations. Chiral amines and their derivatives are a cornerstone of organocatalyst design, serving as crucial components in a vast number of synthetic methodologies. nih.govnih.gov Enantiopure this compound serves as a valuable scaffold for the synthesis of novel chiral ligands and organocatalysts. Its two distinct functional handles can be selectively modified to produce a diverse library of catalysts.

Derivatization Strategies for Catalyst Synthesis:

The synthetic utility of this compound lies in the orthogonal reactivity of its amine and bromo functionalities.

N-Functionalization: The primary amine can be readily converted into secondary or tertiary amines, amides, sulfonamides, or imines. This allows for the introduction of bulky or electronically-tuned substituents that can create a specific chiral pocket around a metal center or in a metal-free catalytic environment.

C-Br Functionalization: The bromine atom can be substituted by various nucleophiles, such as phosphines, thiols, or secondary amines, to generate bidentate or tridentate ligands. nih.gov This is particularly useful for creating P,N-ligands (Phosphine, Nitrogen) or N,N'-ligands, which are highly effective in transition metal-catalyzed asymmetric reactions. nih.gov

These derivatization pathways allow for the modular synthesis of ligands where the steric and electronic properties can be fine-tuned to achieve high levels of activity and enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and Michael additions.

Below is a table of potential chiral ligands derived from (R)- or (S)-1-Bromopropan-2-amine and their prospective applications in catalysis.

| Ligand/Catalyst Type | Hypothetical Structure (Derived from R-isomer) | Potential Catalytic Application |

| P,N-Ligand | 2-(Diphenylphosphino)-N-aryl-propan-1-amine | Asymmetric Allylic Alkylation, Heck Reaction |

| N,N'-Ligand | N,N'-Bis(1-aminopropan-2-yl)oxalamide | Enantioselective Michael Addition |

| Chiral Diamine | N¹-(1-bromopropan-2-yl)-N²-methylethane-1,2-diamine | Asymmetric Transfer Hydrogenation of Ketones |

| Proline-Derived Catalyst | (S)-1-((R)-1-bromopropan-2-yl)pyrrolidine-2-carboxamide | Asymmetric Aldol and Mannich Reactions |

Applications in Material Science

In material science, the demand for functional polymers and surfaces with precisely controlled properties is ever-increasing. Amines are crucial building blocks for a wide range of materials, including polymers, sensors, and catalysts, due to their reactivity and ability to participate in hydrogen bonding. ijrpr.com The bifunctional nature of this compound makes it an attractive monomer or surface-modifying agent for creating advanced functional materials.

Strategies for Material Synthesis and Functionalization:

Polymer Synthesis: this compound can be used as a monomer in polycondensation reactions. For instance, reaction with dicarboxylic acids could yield chiral polyamides. The pendant bromomethyl group could then serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules.

Surface Grafting: The amine or bromo functionality can be used to covalently attach the molecule to the surface of a substrate (e.g., silica, gold, or polymer resins). This can be used to create chiral stationary phases for enantioselective chromatography or to introduce specific functionalities onto a material's surface.

Initiator for Controlled Radical Polymerization: The bromo- group is a known initiator for Atom Transfer Radical Polymerization (ATRP). A derivative of this compound could be used to initiate the growth of polymer chains from a surface, with the amine group providing a handle for further functionalization or imparting specific properties like pH-responsiveness to the resulting polymer brush.

The table below outlines potential material science applications leveraging this compound.

| Application Area | Synthetic Strategy | Resulting Material | Potential Function |

| Chiral Separations | Grafting onto silica gel via the amine group | Chiral Stationary Phase (CSP) for HPLC | Enantioselective separation of racemic mixtures |

| Functional Coatings | Use as an ATRP initiator after N-acylation | Surface with grafted chiral polymer brushes | Antimicrobial surfaces, chiral recognition |

| Smart Hydrogels | Incorporation as a cross-linker or pendant group in a polymer network | pH-Responsive Chiral Hydrogel | Controlled drug delivery, asymmetric catalysis in aqueous media |

| Advanced Polymers | Polycondensation with a diacyl chloride | Chiral Polyamide with reactive pendant groups | High-performance fibers, membranes with selective permeability |

The integration of this compound into material frameworks provides a straightforward route to embedding chirality and chemical reactivity, opening avenues for the development of sophisticated materials for a variety of technological applications. polysciences.com

Q & A

Basic: What are the most reliable synthetic routes for 1-bromopropan-2-amine, and how do reaction conditions influence yield?

This compound can be synthesized via nucleophilic substitution of 2-aminopropanol with hydrobromic acid or through bromination of propan-2-amine derivatives. Key factors include:

- Temperature control : Excess HBr at 0–5°C minimizes side reactions like over-bromination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may require purification to remove residual solvent .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromine atom transfer efficiency in biphasic systems .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenge | Source |

|---|---|---|---|---|

| HBr substitution | 65–75 | ≥90 | Byproduct formation | |

| Bromination of amine | 70–85 | ≥95 | Catalyst recovery |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

- NMR : H NMR (δ 1.3–1.5 ppm for CH, δ 3.2–3.5 ppm for NH) and C NMR (δ 25–30 ppm for Br-C) confirm structure and purity .

- IR : N-H stretching (3300–3500 cm) and C-Br absorption (500–600 cm) validate functional groups .

- Mass spectrometry : Molecular ion peak at m/z 152/154 (Br isotope pattern) and fragmentation pathways distinguish it from isomers .

Basic: What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 72 mmHg at 25°C) .

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure; avoid latex due to permeability .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can contradictory data on the compound’s degradation products be resolved?

Discrepancies in degradation studies (e.g., propionamide vs. acrylamide formation under oxidative conditions) require:

- Controlled experiments : Vary pH (acidic vs. alkaline), temperature, and oxidant concentration to isolate pathways .

- Isotopic labeling : Use deuterated analogs (e.g., this compound-d) to track reaction intermediates via LC-MS .

- Computational modeling : Density Functional Theory (DFT) predicts thermodynamic favorability of degradation routes .

Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Steric hindrance : The bromine atom adjacent to the amine group slows nucleophilic substitution but stabilizes transition states in Suzuki-Miyaura couplings .

- Electronic effects : Electron-withdrawing bromine enhances electrophilicity, enabling Pd-catalyzed amination at lower temperatures (40–60°C) .

- Solvent optimization : Mixing toluene with DMF balances solubility and catalyst activity .

Advanced: What computational tools predict synthetic pathways for novel this compound derivatives?

- Retrosynthesis software : Tools like Pistachio/Reaxys propose routes using template relevance models (e.g., prioritizing Grignard or Ullmann reactions) .

- Machine learning : Train models on PubChem’s reaction databases to predict feasible precursors and side products .

Table 2 : Example Predictive Results for Derivatives

| Target Derivative | Predicted Route | Plausibility Score |

|---|---|---|

| 1-Cyclopropyl-2-bromopropane | Cyclopropanation + bromination | 0.89 |

Advanced: How to design experiments assessing its neuropharmacological potential?

- In vitro assays : Measure binding affinity to serotonin receptors (5-HT) via radioligand displacement assays .

- In vivo models : Use zebrafish larvae for rapid neuroactivity screening (e.g., locomotion changes) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

Advanced: How to address discrepancies in environmental risk assessments?

EPA’s risk evaluation framework recommends:

- Exposure modeling : Map industrial vs. laboratory use scenarios to quantify airborne concentrations .

- Ecotoxicology assays : Test acute toxicity on Daphnia magna (EC) and bioaccumulation potential (log K) .

Advanced: What strategies optimize its use in CO2_22 capture solvents?

- Kinetic studies : Compare CO absorption rates with ethanolamine benchmarks using stopped-flow spectroscopy .

- Degradation resistance : Add antioxidants (e.g., ascorbic acid) to mitigate oxidative breakdown in flue gas .

Advanced: How to validate its role as a chiral building block?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.